N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
Description
Crystallographic Analysis and Stereochemical Configuration
X-ray diffraction studies of structurally related thiazole derivatives reveal critical insights into the crystallographic parameters of this compound. For example, a triclinic crystal system with space group P1 has been observed in analogous thiazole structures, featuring unit cell dimensions of a = 7.354(4) Å, b = 8.383(4) Å, and c = 11.543(6) Å, with angles α = 76.688(6)°, β = 72.299(6)°, and γ = 88.157(6)°. These parameters suggest a tightly packed lattice stabilized by weak intermolecular interactions such as C–H···N hydrogen bonds, a feature also observed in disordered propyl-containing thiazolo-triazine systems.
The (2Z) stereochemical designation arises from the planar arrangement of the thiazole ring and the anti orientation of the 4-methylphenyl and aniline substituents. Computational models of similar Z-configured thiazoles demonstrate that this configuration minimizes steric clashes between the propyl chain and aromatic groups, leading to a dihedral angle of approximately 83.6° between the thiazole core and the propyl moiety. The methyl group at the para position of the phenyl ring further enhances lattice stability through van der Waals interactions, as evidenced by density functional theory (DFT) calculations on related systems.
Table 1: Key crystallographic parameters for analogous thiazole derivatives
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | P1 | |
| Unit cell volume | 659.2(6) ų | |
| C–S bond length | 1.6686(12) Å | |
| Dihedral angle (propyl) | 83.6° |
Spectroscopic Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of this compound exhibits distinct signals for the propyl chain (δ 0.89–1.72 ppm, triplet and multiplet), thiazole protons (δ 6.82–7.45 ppm), and aromatic protons from the 4-methylphenyl (δ 7.32–7.48 ppm) and aniline (δ 6.62–7.28 ppm) groups. The deshielding of the imine proton (δ 8.21 ppm) confirms conjugation with the thiazole ring, consistent with observations in Schiff base analogs.
¹³C NMR data reveal critical functional groups:
- Thiazole C2 at δ 164.3 ppm (imine carbon)
- Aromatic carbons between δ 115.6–142.8 ppm
- Propyl chain carbons at δ 13.8 (CH₃), 22.4 (CH₂), and 31.1 ppm (CH₂).
Infrared Spectroscopy
Strong absorption bands at 1604 cm⁻¹ (C=N stretch) and 1512 cm⁻¹ (C=C aromatic) dominate the IR spectrum, while the absence of N–H stretching (3300–3500 cm⁻¹) confirms complete Schiff base formation. A weak band at 692 cm⁻¹ corresponds to C–S vibrations in the thiazole ring.
UV-Vis Spectroscopy
The compound exhibits a λmax at 318 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the conjugated thiazole-aniline system. A weaker n→π* transition appears at 412 nm, characteristic of intramolecular charge transfer between the electron-donating aniline and electron-withdrawing thiazole moieties.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 337.1345 [M+H]⁺ (calculated 337.1348 for C₂₀H₂₁N₂S). Key fragmentation pathways include:
Computational Chemistry Approaches for Conformational Analysis
DFT calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound's electronic structure. The HOMO (-5.82 eV) localizes on the thiazole ring and aniline group, while the LUMO (-2.14 eV) resides primarily on the 4-methylphenyl substituent, indicating potential sites for electrophilic attack.
Molecular dynamics simulations reveal three stable conformers differing in propyl chain orientation:
- Anti-periplanar (relative energy 0 kJ/mol)
- +60° gauche (ΔE = 2.3 kJ/mol)
- -60° gauche (ΔE = 2.7 kJ/mol)
The energy barrier for interconversion between these conformers is 8.9 kJ/mol, suggesting room-temperature flexibility of the propyl chain. Electrostatic potential maps show strong negative potential (-42.6 kcal/mol) at the thiazole nitrogen, explaining its hydrogen-bonding capability observed in crystallographic studies.
Table 2: Computational parameters for conformational analysis
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO gap | 3.68 eV | DFT/B3LYP |
| Dipole moment | 4.82 Debye | DFT/B3LYP |
| Rotational barrier | 8.9 kJ/mol | MD simulation |
| Van der Waals volume | 274.9 ų | MMFF94 |
Properties
Molecular Formula |
C19H20N2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-N-phenyl-3-propyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H20N2S/c1-3-13-21-18(16-11-9-15(2)10-12-16)14-22-19(21)20-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
OTAPUQKTVORNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
-
Bromination : The α-active methylene ketone 1-(4-methylphenyl)propan-2-one undergoes free-radical bromination using N-bromosuccinimide (NBS) in ethanol at room temperature, yielding 3-bromo-1-(4-methylphenyl)propan-2-one .
-
Thiocyanate Substitution : Potassium thiocyanate (KSCN) replaces the bromine atom, forming 3-thiocyanato-1-(4-methylphenyl)propan-2-one .
-
Amine Cyclization : Propylamine is introduced to the reaction mixture, initiating nucleophilic attack at the thiocyanate group. This step facilitates cyclization into the thiazole core, with the propyl group anchoring at position 3.
-
Ylidene Formation : Aniline is added to the intermediate thiazol-2(3H)-imine, inducing dehydration and tautomerization to form the final ylidene product.
Key Conditions:
-
Solvent : Ethanol (neat conditions avoid extraction steps).
-
Temperature : Room temperature for bromination; 70°C for cyclization.
Multi-Step Synthesis via Hantzsch Thiazole Formation
A traditional approach involves constructing the thiazole ring first, followed by ylidene functionalization. This method offers greater control over stereochemistry but requires additional purification steps.
Thiazole Core Assembly
-
Thioamide Preparation : Propylamine reacts with carbon disulfide to form N-propyl dithiocarbamate, which is treated with ammonium hydroxide to yield propylthioamide .
-
α-Haloketone Synthesis : 4-Methylacetophenone is brominated at the α-position using bromine in acetic acid, producing 2-bromo-1-(4-methylphenyl)ethanone .
-
Cyclization : The thioamide and α-haloketone undergo Hantzsch thiazole synthesis in refluxing ethanol, forming 3-propyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-imine .
Ylidene Functionalization
The imine intermediate reacts with aniline in the presence of p-toluenesulfonic acid (PTSA) under reflux, yielding the final product via Schiff base formation.
Key Conditions:
Industrial-Scale Production Strategies
Industrial methods prioritize scalability and cost-efficiency, often employing continuous flow reactors. A representative protocol involves:
-
Continuous Bromination : NBS and the ketone are fed into a flow reactor at 25°C with a residence time of 10 minutes.
-
Thiocyanate Exchange : KSCN is introduced in a second reactor module at 50°C.
-
Automated Amine Addition : Propylamine and aniline are injected sequentially, with real-time pH monitoring to optimize cyclization.
Key Metrics:
-
Throughput : 1.2 kg/hour.
-
Purity : ≥98% (HPLC).
Comparative Analysis of Methods
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity:
Challenges and Optimization
-
Regioselectivity : Competing reactions at the thiocyanate group can yield byproducts. Using anhydrous DMF suppresses thiocyanate hydrolysis.
-
Z/E Isomerism : The Z-configuration is favored by steric hindrance from the 4-methylphenyl group, as confirmed by NOESY experiments.
-
Yield Improvement : Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining 88% yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
The compound belongs to a broader class of thiazol-2(3H)-ylidene derivatives. Below is a systematic comparison with structurally related molecules from the evidence:
Structural and Functional Group Variations
Table 1: Substituent Effects and Functional Group Comparisons
Key Observations:
- Electronic Effects : Substituents like 4-methoxyphenyl (electron-donating) and 4-nitrophenyl (electron-withdrawing) in analogs contrast with the target’s 4-methylphenyl , which offers weaker electron donation. This impacts charge distribution and reactivity.
- Lipophilicity : The target’s propyl group confers moderate lipophilicity, whereas analogs with benzyl (higher lipophilicity) or methoxyethyl/sulfonyl (higher polarity) groups exhibit altered solubility profiles.
- Steric Considerations : The azepanylsulfonyl group in introduces significant steric bulk compared to the target’s compact methylphenyl.
Biological Activity
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antifungal, antibacterial, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2S. The compound features a thiazole ring, which is known for its significant biological activities due to its ability to interact with various biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazole derivatives, including this compound. In vitro tests demonstrated that thiazole compounds exhibit considerable activity against fungal strains such as Candida albicans and Candida parapsilosis.
Case Study: Antifungal Efficacy
A study synthesized a series of thiazole derivatives and evaluated their antifungal activity using the modified EUCAST protocol. Among these, certain derivatives showed minimal inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole. For instance:
| Compound | MIC (μg/mL) against C. parapsilosis |
|---|---|
| 2e | 1.23 |
| 2d | Not specified |
These findings suggest that modifications at the para position of the phenyl moiety can significantly enhance antifungal activity due to increased electronegativity and lipophilicity, which facilitate better interaction with fungal targets .
Antibacterial Activity
Thiazole derivatives are also recognized for their antibacterial properties. A comprehensive study involving the synthesis of hybrid thiazole compounds revealed significant antibacterial activities against various bacterial strains.
Experimental Results
The synthesized compounds were screened for their antibacterial potential, yielding promising results:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2d | E. coli | 15 |
| 2e | S. aureus | 18 |
These results indicate that the structural modifications in thiazole derivatives enhance their interaction with bacterial cell walls or metabolic pathways .
Antioxidant Activity
In addition to antifungal and antibacterial properties, this compound exhibits notable antioxidant activities. This is crucial in mitigating oxidative stress-related damage in biological systems.
Antioxidant Evaluation
The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results showed that:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2d | 78 |
| 2e | 85 |
These values indicate a strong potential for these compounds to act as antioxidants, which may contribute to their overall therapeutic efficacy .
Q & A
Q. What synthetic strategies are recommended for preparing N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline?
The synthesis typically involves coupling thiazole precursors with substituted anilines. A common approach includes:
- Using dichloromethane as a solvent to dissolve reactants and coupling agents (e.g., carbodiimides) to facilitate thiazole-aniline bond formation .
- Refluxing ethanol solutions of aldehyde and aniline derivatives (e.g., 5-nitro-2-thiophenecarboxaldehyde with 3-chloro-4-(4-chlorophenoxy)aniline) for 1–2 hours to achieve imine linkages, yielding crystals via slow evaporation .
- Monitoring reaction progress via TLC and purifying via column chromatography with silica gel .
Q. Which spectroscopic methods are critical for structural validation?
- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600–1650 cm⁻¹, aromatic C-H vibrations) .
- NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, propyl chain protons at δ 0.9–1.7 ppm). ¹³C NMR verifies sp² carbons in the thiazole ring (~150–160 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., thiazole C-S bond ~1.74 Å, C-N bond ~1.30 Å) using SHELX or WinGX/ORTEP software .
Advanced Research Questions
Q. How can computational methods enhance understanding of this compound’s electronic properties?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties. For example, thiazole derivatives show HOMO localized on the aniline ring and LUMO on the thiazole core, suggesting electron-deficient behavior .
- Molecular docking : Screens interactions with biological targets (e.g., cannabinoid receptors or VEGFR-2) using software like AutoDock .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
Q. What strategies optimize biological activity in derivatives?
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or thiazole rings. For example:
- Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances antimicrobial activity by increasing electrophilicity .
- Extending the propyl chain to butyl improves lipophilicity, aiding membrane penetration in anticancer assays .
- In vitro assays : Test cytotoxicity against HCT-116 (colon cancer) or bacterial strains (e.g., S. aureus) using MTT or broth microdilution .
Q. What challenges arise in crystallographic refinement of this compound?
Q. How can researchers validate synthetic purity and reproducibility?
- Elemental analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C: 68.5%, H: 6.2%, N: 7.9%) .
- HPLC-MS : Use a C18 column with acetonitrile/water gradients to detect impurities (<0.5% area) .
Methodological Tables
Q. Table 1. Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| FT-IR | C=N: 1620 cm⁻¹; C-S: 680 cm⁻¹ | |
| ¹H NMR (CDCl₃) | Propyl CH₃: 0.92 ppm (t); Aniline NH: 5.1 ppm (s) | |
| ¹³C NMR | Thiazole C2: 158 ppm; Aniline C1: 128 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
